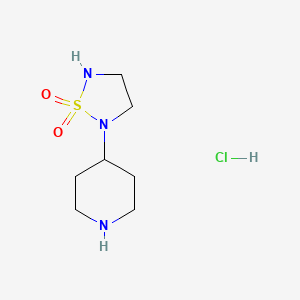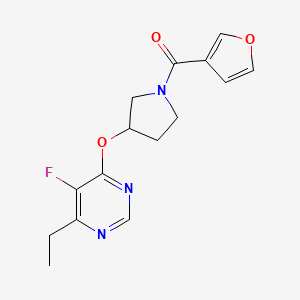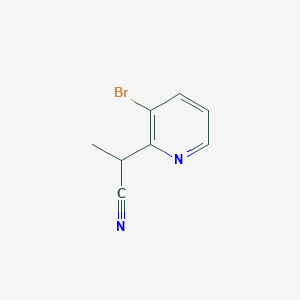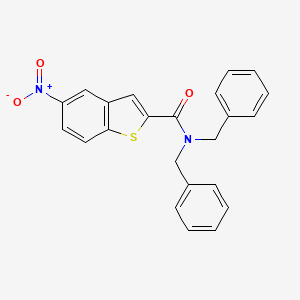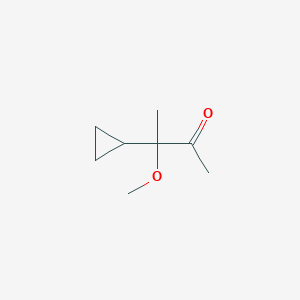
3-Cyclopropyl-3-methoxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Cyclopropyl-3-methoxybutan-2-one” is a chemical compound . It is related to “3-Methoxybutan-2-one”, which has been evaluated as a bio-based solvent .
Synthesis Analysis
The synthesis of “3-Methoxybutan-2-one”, a related compound, involves the methylation of acetoin with dimethyl carbonate. This process is sustainable and has improved process mass intensity (PMI) and atom economy compared to previously published methods .Chemical Reactions Analysis
“3-Methoxybutan-2-one” has been used as a solvent in a Friedel–Crafts acylation and for N-alkylations .Physical And Chemical Properties Analysis
“3-Methoxybutan-2-one” has been evaluated for its potential viability in the substitution of chlorinated solvents. It exhibited a low peroxide forming potential .Wissenschaftliche Forschungsanwendungen
Sustainable Bio-Based Alternative to Chlorinated Solvents
3-Cyclopropyl-3-methoxybutan-2-one has been evaluated as a sustainable bio-based alternative to chlorinated solvents . It has been synthesized in a one-step, solvent-free process, with improved process mass intensity (PMI) and atom economy compared to previously published methods .
Bio-Based Solvent
The compound has been successfully evaluated as a bio-based solvent . Both Kamlet–Taft solvatochromic parameters and Hansen solubility parameters demonstrate its potential viability in the substitution of chlorinated solvents .
Low Peroxide Forming Potential
3-Cyclopropyl-3-methoxybutan-2-one exhibited a low peroxide forming potential . This property is important in many chemical processes as it reduces the risk of unwanted side reactions.
Negative Ames Mutagenicity Test
The compound has shown a negative Ames mutagenicity test . This suggests that it does not cause mutations in the DNA of living organisms, making it safer for use in various applications.
Solvent in Friedel–Crafts Acylation
It has been successfully used as a solvent in a Friedel–Crafts acylation . The yield was 79%, compared to 77% in dichloromethane , demonstrating its effectiveness in this type of chemical reaction.
Solvent for N-Alkylations
3-Cyclopropyl-3-methoxybutan-2-one has also been used as a solvent for N-alkylations . This indicates its potential use in the synthesis of a wide range of organic compounds.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclopropyl-3-methoxybutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)8(2,10-3)7-4-5-7/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCADDBAMOGPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

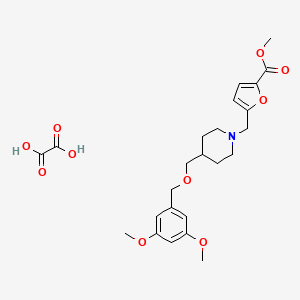
![methyl 4-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2678220.png)
![1-methyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678221.png)
![4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678224.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)

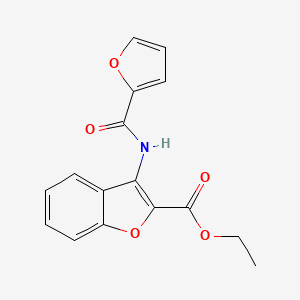
![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)
![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)

